N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide

Physicochemical profiling Drug-likeness Lead optimization

CAS 897615-19-9 is a chemically unique, unexplored tetrazole-aryl amide scaffold with NO published bioactivity—eliminating literature bias in hit triage. Its 2-ethylbutanamide side chain (logP ~1.52, tPSA 64 Ų) offers a distinct branched aliphatic topology for SAR exploration. Procure this 98% pure compound to bypass 3-6-week custom synthesis and access a pre-built tetrazole bioisostere scaffold for head-to-head profiling against carboxylic acid progenitors or for computational docking studies.

Molecular Formula C14H18ClN5O
Molecular Weight 307.78 g/mol
CAS No. 897615-19-9
Cat. No. B6481024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide
CAS897615-19-9
Molecular FormulaC14H18ClN5O
Molecular Weight307.78 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClN5O/c1-3-10(4-2)14(21)16-9-13-17-18-19-20(13)12-7-5-11(15)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,21)
InChIKeyQVQDJAVTZFXVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide (CAS 897615-19-9): Structural Identity and Procurement Baseline


N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide (CAS 897615-19-9) is a synthetic small molecule (C14H18ClN5O; MW 307.78 g/mol) belonging to the tetrazole-substituted aryl amide class. It features a 1-(4-chlorophenyl)-1H-tetrazol-5-yl core linked via a methylene bridge to a 2-ethylbutanamide moiety. The tetrazole ring serves as a recognized carboxylic acid bioisostere, offering enhanced metabolic stability and tunable hydrogen-bonding capacity [1]. The compound is commercially available from multiple vendors at standard purities of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC . Critically, authoritative databases including ZINC and ChEMBL (as of ChEMBL 20) report no known biological activity for this specific compound [2], positioning it as an unexplored chemical probe within a pharmacologically relevant scaffold class.

Why Closely Related 4-Chlorophenyl-Tetrazole Amides Cannot Be Interchanged with CAS 897615-19-9 Without Experimental Validation


Compounds sharing the 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl scaffold differ only in the amide substituent, yet even subtle variations in this region can produce divergent biological outcomes. In the broader tetrazole-substituted arylamide patent family—which spans P2X3/P2X2/3 antagonism [1] and α7 nAChR positive allosteric modulation [2]—amide substituent identity is a critical determinant of target engagement, potency, and selectivity. The 2-ethylbutanamide side chain of CAS 897615-19-9 presents a specific branched aliphatic topology, calculated logP of ~1.52, two hydrogen-bond donors, and four hydrogen-bond acceptors [3], which collectively govern its molecular recognition profile, solubility, and permeability relative to analogs bearing aromatic, cycloaliphatic, or linear amide groups. Substituting CAS 897615-19-9 with a close analog such as the 2-phenylbutanamide variant (CAS 921502-31-0) or the cyclohexanecarboxamide analog (CAS 897615-23-5) without confirmatory binding or functional data risks invalidating SAR conclusions, misassigning pharmacophore requirements, and compromising experimental reproducibility. Given the confirmed absence of published biological annotation for this compound [3], any substitution decision must be grounded in prospective biochemical profiling rather than retrospective literature precedent.

Quantitative Differentiation Evidence for CAS 897615-19-9 Relative to Its Closest Structural Analogs


Physicochemical Differentiation: Computed logP, tPSA, and Hydrogen-Bonding Profile vs. Closest Amide Variants

CAS 897615-19-9 exhibits a computed logP of 1.52, a topological polar surface area (tPSA) of 64 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors, with a fraction of sp³-hybridized carbons (Fsp³) of 0.36 [1]. These values place it in a distinct physicochemical space relative to its closest commercially available analogs. The 2-phenylbutanamide analog (CAS 921502-31-0; C₁₈H₁₈ClN₅O, MW 355.82) carries an additional aromatic ring that increases logP and molecular weight, predicts altered permeability and CYP450 susceptibility. The cyclohexanecarboxamide analog (CAS 897615-23-5) has a higher Fsp³ due to the saturated cyclohexyl ring. The 4-ethoxy analog (CAS not verified; C₁₆H₂₂N₅O₂) replaces chlorine with an ethoxy group, altering electronegativity and hydrogen-bonding potential at the aryl position . No head-to-head experimental comparison of these properties has been published.

Physicochemical profiling Drug-likeness Lead optimization

Vendor-Supplied Purity and Batch Characterization: 98% Standard Purity with Multi-Technique QC Documentation

CAS 897615-19-9 is supplied by Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided upon request . This purity specification exceeds the 95% threshold commonly offered for several structural analogs from the same vendor family (e.g., CAS 921502-31-0 typically listed at 95%+ purity) . The availability of orthogonal analytical characterization (NMR for structural confirmation, HPLC for purity, GC for volatile impurity profiling) reduces the risk of mischaracterized or degraded material upon receipt, a concern particularly relevant for tetrazole derivatives, which can undergo photo- or thermal degradation under suboptimal storage conditions [1].

Quality control Reproducibility Chemical procurement

Patent-Class Context: Tetrazole-Substituted Arylamides as P2X3/P2X2/3 Antagonists and α7 nAChR PAMs

CAS 897615-19-9 falls within the Markush structures of at least two Roche/Genentech patent families: tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists (US 7,595,405) [1] and tetrazole-substituted aryl amide derivatives as α7 nAChR positive allosteric modulators (US 7,981,914) [2]. While CAS 897615-19-9 is not itself an exemplified compound with disclosed biological data in either patent, the patent families establish that the 1-(4-chlorophenyl)-1H-tetrazol-5-yl scaffold is compatible with target engagement at both P2X purinergic receptors and α7 nicotinic receptors, depending on the amide substituent. Within the α7 nAChR PAM patent, related tetrazole amides demonstrated positive allosteric modulation of α7 nAChR in electrophysiological assays (no quantitative data disclosed for CAS 897615-19-9 itself) [2]. This contrasts with analogs bearing bulkier amide substituents (e.g., naphthamide or diphenylpropanamide), which are sterically unlikely to fit the same allosteric pocket and may exhibit divergent pharmacology.

Purinergic signaling Nicotinic receptors Pain and inflammation

Tetrazole as a Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Ester and Amide Prodrugs

The 1H-tetrazole ring functions as a well-established carboxylic acid bioisostere, offering comparable pKa (~4.5–4.9) and hydrogen-bonding capacity while providing superior resistance to Phase II glucuronidation and β-oxidation compared to carboxylic acid and ester functionalities [1]. In the context of CAS 897615-19-9, the tetrazole is embedded within the 1-(4-chlorophenyl)-1H-tetrazol-5-yl core, distinguishing it from non-tetrazole aryl amides that may rely on metabolically labile carboxylic acid recognition elements. Class-level evidence demonstrates that tetrazole-containing drug candidates (e.g., losartan, candesartan) achieve improved oral bioavailability and extended half-lives relative to their carboxylic acid progenitors, with metabolic stability enhancements quantifiable as 2- to 10-fold increases in intrinsic clearance (CLint) ratios in human liver microsome assays [2]. This class-level advantage applies to CAS 897615-19-9 by structural inference, though no direct metabolic stability data exist for this specific compound.

Bioisosterism Metabolic stability Medicinal chemistry design

Absence of Published Biological Annotation: A Differentiating Negative Data Point for Prospective Discovery

As of ChEMBL 20, the ZINC database explicitly reports 'no known activity for this compound' and 'this substance is not reported in any publications per ChEMBL' [1]. This confirmed absence of biological annotation differentiates CAS 897615-19-9 from extensively profiled tetrazole amides that carry pre-existing target bias. By contrast, numerous tetrazole amides in the Roche patent families have disclosed IC50 values in the nanomolar to micromolar range against P2X3 or α7 nAChR [2][3]. For researchers employing unbiased phenotypic screening or chemoproteomic target deconvolution, CAS 897615-19-9 offers a clean chemical probe with no confounding literature precedent, enabling de novo target identification without the risk of confirmation bias from prior annotated activity.

Chemical probe Novel target identification SAR exploration

Recommended Application Scenarios for CAS 897615-19-9 Based on Available Evidence


Unbiased Phenotypic Screening and Chemoproteomic Target Deconvolution

The confirmed absence of biological annotation [1] makes CAS 897615-19-9 an ideal candidate for unbiased phenotypic screening campaigns. Its lack of pre-existing target bias eliminates the risk of literature-driven confirmation bias during hit triage. In chemoproteomic target ID workflows (e.g., thermal proteome profiling or affinity-based pull-down), the compound's moderate logP (1.52) and favorable tPSA (64 Ų) predict sufficient cell permeability for intracellular target engagement . The 98% purity with multi-technique QC [2] ensures that any observed phenotype is attributable to the compound rather than impurities.

P2X3/P2X2/3 or α7 nAChR SAR Expansion with a Commercially Available Unexplored Analog

For laboratories already working within the Roche/Genentech tetrazole arylamide patent space [1], CAS 897615-19-9 offers a commercially available scaffold analog that has not been experimentally profiled. The 2-ethylbutanamide side chain introduces branched aliphatic topology distinct from previously exemplified substituents (e.g., pyridyl, naphthyl, cyclohexyl). Procurement of this compound enables rapid SAR expansion without the 3- to 6-week synthetic timeline required for de novo amide coupling from the common {[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine intermediate (CAS 1177348-45-6).

Carboxylic Acid Bioisostere Replacement in Lead Optimization

In lead series where a carboxylic acid recognition element drives target affinity but introduces metabolic or permeability liabilities, CAS 897615-19-9 provides a pre-built tetrazole bioisostere scaffold for direct comparative profiling. The class-level metabolic stability advantage of tetrazoles over carboxylic acids (2- to 10-fold CLint improvement in human liver microsomes) [1] can be tested head-to-head against the corresponding carboxylic acid progenitor, using CAS 897615-19-9 as the tetrazole-containing comparator. Any observed improvement in microsomal stability or Caco-2 permeability would be directly attributable to the tetrazole-for-carboxylate substitution.

Computational Docking and Pharmacophore Model Validation

The high-quality computed 3D conformations available from the ZINC database [1] and the compound's moderate molecular weight (307.78 Da) make CAS 897615-19-9 suitable for computational chemistry workflows. It can serve as a validation ligand for docking studies targeting P2X3, P2X2/3, or α7 nAChR homology models, or as a query molecule for ligand-based pharmacophore screening of corporate or commercial compound collections. Its five rotatable bonds and balanced hydrogen-bonding profile (2 donors, 4 acceptors) provide sufficient conformational flexibility for induced-fit docking while maintaining drug-like property space .

Quote Request

Request a Quote for N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.